
Hydrocinchonidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocinchonidine sulfate is a chemical compound derived from the cinchona alkaloids, which are naturally occurring in the bark of the cinchona tree. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is one of the many derivatives of these alkaloids and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrocinchonidine sulfate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of hydrocinchonidine sulfate involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s heme detoxification process, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its antiarrhythmic properties are linked to its ability to modulate ion channels in cardiac cells, thereby preventing or eliminating cardiac arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Hydrocinchonidine sulfate is similar to other cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Known for its antiarrhythmic properties.
Cinchonine: Similar to quinine but with different stereochemistry.
Cinchonidine: Used in asymmetric synthesis and as a chiral catalyst.
This compound’s unique combination of properties makes it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
78848-93-8 |
|---|---|
Molekularformel |
C19H26N2O5S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1 |
InChI-Schlüssel |
JFIOPOZLTMPEKO-RSCAGPRVSA-N |
Isomerische SMILES |
CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Kanonische SMILES |
CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)

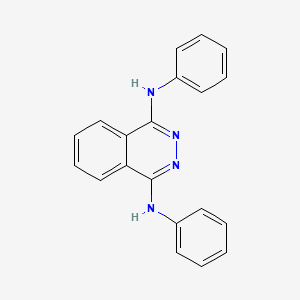
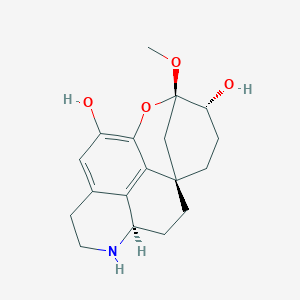
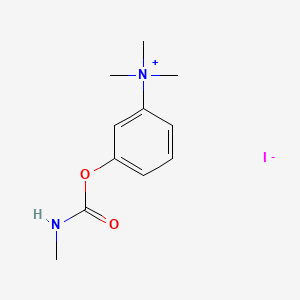
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
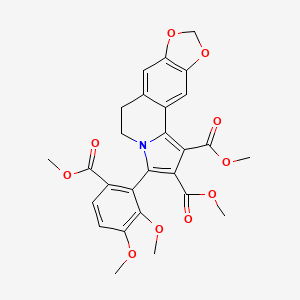
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
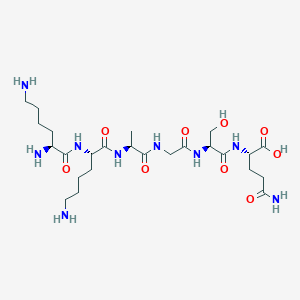
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
